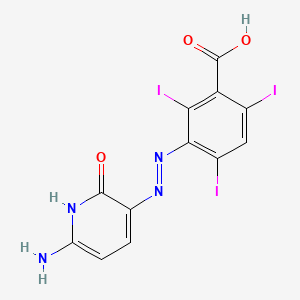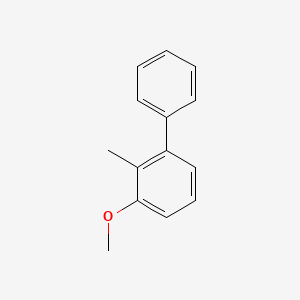
1,1'-Biphenyl, 3-methoxy-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Biphenyl, 3-methoxy-2-methyl- is an organic compound that belongs to the biphenyl family Biphenyls consist of two benzene rings connected by a single bond The specific structure of 1,1’-Biphenyl, 3-methoxy-2-methyl- includes a methoxy group (-OCH3) and a methyl group (-CH3) attached to the biphenyl core
準備方法
The synthesis of 1,1’-Biphenyl, 3-methoxy-2-methyl- can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound. For instance, 3-bromo-2-methylbenzoic acid can be coupled with a phenylboronic acid derivative under mild conditions to form the desired biphenyl compound .
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to achieve the desired product.
化学反応の分析
1,1’-Biphenyl, 3-methoxy-2-methyl- undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a biphenyl derivative with a hydroxyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens or nitro groups. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
1,1’-Biphenyl, 3-methoxy-2-methyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers, resins, and other materials with specific properties
作用機序
The mechanism of action of 1,1’-Biphenyl, 3-methoxy-2-methyl- involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methyl groups can influence the compound’s binding affinity and specificity. The pathways involved may include signal transduction, metabolic processes, and cellular responses .
類似化合物との比較
1,1’-Biphenyl, 3-methoxy-2-methyl- can be compared with other biphenyl derivatives such as:
1,1’-Biphenyl, 3-methyl-: Lacks the methoxy group, which can affect its reactivity and applications.
1,1’-Biphenyl, 2-methoxy-: The position of the methoxy group can influence the compound’s chemical properties and interactions.
1,1’-Biphenyl, 4-methoxy-: Similar to 1,1’-Biphenyl, 3-methoxy-2-methyl-, but with the methoxy group in a different position, leading to different reactivity and applications
The uniqueness of 1,1’-Biphenyl, 3-methoxy-2-methyl- lies in its specific substitution pattern, which can confer distinct chemical and biological properties.
特性
CAS番号 |
108593-50-6 |
|---|---|
分子式 |
C14H14O |
分子量 |
198.26 g/mol |
IUPAC名 |
1-methoxy-2-methyl-3-phenylbenzene |
InChI |
InChI=1S/C14H14O/c1-11-13(9-6-10-14(11)15-2)12-7-4-3-5-8-12/h3-10H,1-2H3 |
InChIキー |
DYOWOCJKTXVJRP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1OC)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



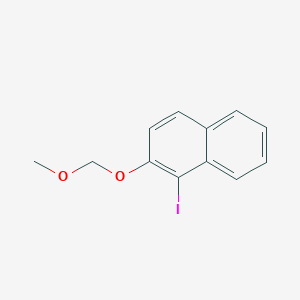
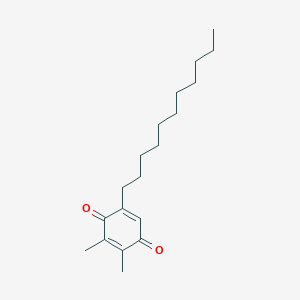
![6-[2-(Oct-1-yn-1-yl)phenyl]hex-5-enoic acid](/img/structure/B14316542.png)
silane](/img/structure/B14316545.png)
![N-[(4-Methoxyphenyl)methylidene]hypochlorous amide](/img/structure/B14316546.png)
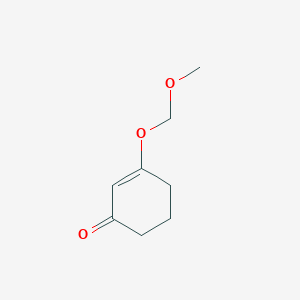
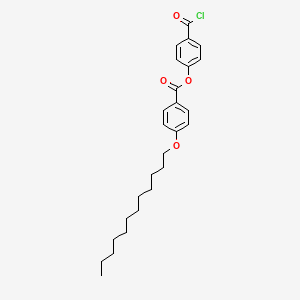
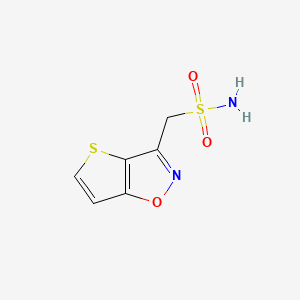
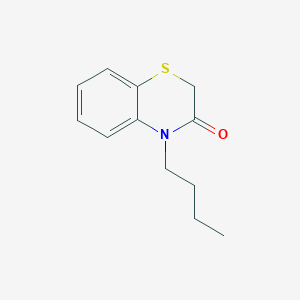
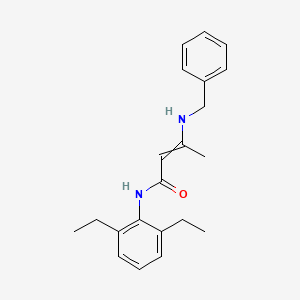
![1H-Pyrazolo[3,4-b]pyrazine-5-carbonitrile, 6-amino-3-methyl-1-phenyl-](/img/structure/B14316607.png)
![N-[2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)ethyl]propanamide](/img/structure/B14316612.png)
